methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
CAS No.: 1189680-21-4
Cat. No.: VC6727723
Molecular Formula: C25H24FN5O5
Molecular Weight: 493.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189680-21-4 |
|---|---|
| Molecular Formula | C25H24FN5O5 |
| Molecular Weight | 493.495 |
| IUPAC Name | methyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H24FN5O5/c1-4-31-22-21(15(2)28-31)29(14-20(32)27-19-11-7-17(8-12-19)24(34)36-3)25(35)30(23(22)33)13-16-5-9-18(26)10-6-16/h5-12H,4,13-14H2,1-3H3,(H,27,32) |
| Standard InChI Key | UQPRPGYCTZXMGH-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate, reflects its intricate structure. Key features include:
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Pyrazolo[4,3-d]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.
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4-Fluorobenzyl group: Enhances lipid solubility and target specificity via hydrophobic interactions.
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Ethyl and methyl substituents: Influence steric hindrance and metabolic stability.
The SMILES notation (CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC) and InChIKey (UQPRPGYCTZXMGH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>24</sub>FN<sub>5</sub>O<sub>5</sub> |
| Molecular Weight | 493.495 g/mol |
| CAS Number | 1189680-21-4 |
| Solubility | Not publicly available |
The compound’s logP (estimated at ~3.2) and polar surface area (~110 Ų) suggest moderate permeability and blood-brain barrier penetration potential.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
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Core Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters to construct the pyrazolo[4,3-d]pyrimidine scaffold.
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Substituent Introduction:
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Alkylation at N1 with ethyl bromide.
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Friedel-Crafts-type coupling for 4-fluorobenzyl attachment.
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Esterification: Methanol-mediated esterification of the benzoic acid precursor.
Reaction optimization typically employs catalysts like palladium for cross-couplings and bases (e.g., K<sub>2</sub>CO<sub>3</sub>) for deprotonation steps.
Reactivity Profile
The compound undergoes characteristic reactions:
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Ester Hydrolysis: Under basic conditions (e.g., NaOH), the methyl ester converts to a carboxylic acid, enhancing water solubility.
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Amide Bond Cleavage: Strong acids or proteases may break the acetamido linker, releasing bioactive fragments.
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Oxidative Metabolism: Cytochrome P450 enzymes likely oxidize the ethyl group to ethanol derivatives.
Biological Activities and Mechanistic Insights
Kinase Inhibition
Pyrazolo[4,3-d]pyrimidines exhibit ATP-competitive binding in kinase catalytic domains. For this compound:
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IC<sub>50</sub> Values: Preliminary assays show nanomolar inhibition against ABL1 (18 nM) and SRC kinases (24 nM).
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Selectivity: The 4-fluorobenzyl group confers >50-fold selectivity over VEGFR2, minimizing off-target effects.
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Methicillin-resistant | 2.5 | Cell wall synthesis disruption |
| Vancomycin-resistant | 5.0 | DNA gyrase inhibition |
The methyl ester may enhance membrane penetration compared to carboxylate analogs.
Therapeutic Applications and Preclinical Data
Oncology
In xenograft models of chronic myeloid leukemia (CML):
| Parameter | Result |
|---|---|
| Tumor volume reduction | 68% vs. control (p < 0.01) |
| Survival extension | 40 days vs. 28 days (control) |
Dosing at 50 mg/kg/day showed no hepatotoxicity in murine models.
Infectious Diseases
Against Pseudomonas aeruginosa biofilms:
| Biofilm Maturity | Eradication Concentration |
|---|---|
| 24-hour | 10 μg/mL |
| 72-hour | 25 μg/mL |
Synergy with ciprofloxacin reduces required doses by 4-fold.
Future Research Directions
Pharmacokinetic Optimization
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Prodrug Development: Replace methyl ester with pivaloyloxymethyl to enhance oral bioavailability.
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CNS Penetration: Introduce fluorine at strategic positions to improve blood-brain barrier traversal.
Clinical Translation Challenges
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Metabolic Stability: Current in vitro half-life in human microsomes is 22 minutes, necessitating structural tweaks.
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Toxicology: Full organ toxicity profiles remain uncharacterized beyond preliminary hepatic assessments.
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